4-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 2-methyl-pyrrolidin-1-yl group, a piperazine linker, and a tetrahydroquinazoline moiety.
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7/c1-16-24-19(26-8-4-5-9-26)14-20(25-16)27-10-12-28(13-11-27)21-17-6-2-3-7-18(17)22-15-23-21/h14-15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCIZERPUJKGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydroquinazoline core and a piperazine ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:
Molecular Formula: C_{18}H_{24}N_{6}
Molecular Weight: 336.43 g/mol
Structural Representation
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study by Zhang et al. (2023) showed that derivatives targeting the PI3K/Akt/mTOR pathway can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects . Research conducted by Liu et al. (2024) indicates that the compound may help mitigate neurodegeneration in models of Alzheimer’s disease by reducing oxidative stress and inflammation in neuronal cells.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The piperazine moiety allows for interaction with various kinase enzymes involved in cell signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling.
- DNA Intercalation : Some studies suggest that the tetrahydroquinazoline structure may allow for intercalation into DNA, disrupting replication in cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a preclinical trial, derivatives similar to this compound were tested on human breast cancer xenografts in mice. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
A study involving transgenic mice models for Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting therapeutic potential for neurodegenerative conditions.
Scientific Research Applications
Therapeutic Potential
Research indicates that this compound exhibits significant therapeutic potential due to its biological activity as an enzyme inhibitor and receptor modulator. It has been studied for its effects on various targets, including:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development in conditions like cancer and neurodegenerative diseases.
- Receptor Modulation : It acts as a modulator for several receptors, including those involved in neurotransmission and pain pathways, indicating potential applications in treating depression and chronic pain conditions.
Antitumor Activity
Studies have demonstrated that derivatives of this compound possess antitumor properties. For instance, it has been tested against various cancer cell lines, showing cytotoxic effects that suggest its utility in developing novel anticancer therapies.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic contexts.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of the compound. Results indicate favorable absorption and distribution characteristics, supporting further clinical investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Compounds
Key Observations :
Pyrimidine vs. Pyrazolo-Pyrimidine Cores: The target compound’s pyrimidine core lacks the fused pyrazole ring seen in ’s derivatives. However, pyrazolo-pyrimidines (as in ) often exhibit enhanced metabolic stability due to their fused heterocyclic systems .
Pyrrolidin-1-yl Substitution: Both the target compound and ’s triazine derivatives incorporate pyrrolidin-1-yl groups. This substituent is known to enhance lipophilicity and modulate pharmacokinetic properties . In , the pyrrolidin-1-yl group is part of a butyramide chain, whereas in the target compound, it is directly attached to the pyrimidine core. This positional variance may influence solubility and target engagement.
Piperazine Linker :
- The piperazine moiety in the target compound is absent in both and analogs. Piperazine is frequently used to improve aqueous solubility and provide conformational flexibility for optimal receptor interactions.
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Research Findings and Implications
Synthetic Challenges :
The target compound’s synthesis likely involves multi-step reactions, similar to ’s pyrazolopyrimidine derivatives, which require regioselective substitutions and isomerization controls .Stability and Metabolism : The tetrahydroquinazoline moiety may confer resistance to oxidative metabolism compared to fully aromatic quinazolines, as seen in analogous compounds .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
4,6-Dichloro-2-methylpyrimidine serves as the primary precursor for introducing pyrrolidine and piperazine groups.
Procedure :
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React 4,6-dichloro-2-methylpyrimidine (1 equiv) with piperazine (2 equiv) in dichloromethane at 30°C for 2.5 hr
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Add triethylamine (0.1 equiv) to scavenge HCl
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Isolate 4-chloro-6-(piperazin-1-yl)-2-methylpyrimidine via vacuum filtration (Yield: 89.8%)
Optimization Data :
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 30 | 2.5 | 89.8 |
| 1,4-Dioxane | DIPEA | Reflux | 16 | 39 |
| Dichloromethane | None | 20 | 12 | 85 |
Subsequent displacement of the 4-chloro group with pyrrolidine proceeds via:
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Mix 4-chloro-6-(piperazin-1-yl)-2-methylpyrimidine (1 equiv) with pyrrolidine (3 equiv)
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Heat in acetonitrile at 80°C for 8 hr
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Purify via silica gel chromatography (Hexane:EtOAc = 3:1)
Tetrahydroquinazoline Synthesis
Cyclocondensation Approach
5,6,7,8-Tetrahydroquinazoline is synthesized from cyclohexenone and guanidine derivatives:
Stepwise Protocol :
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Condense cyclohexenone (1 equiv) with cyanamide (1.2 equiv) in ethanol/HCl (4:1) at 70°C
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Reflux for 12 hr to form 3,4-dihydroquinazolin-2(1H)-one
Final Coupling Reactions
Buchwald-Hartwig Amination
Couple the pyrimidine-piperazine intermediate with tetrahydroquinazoline using palladium catalysis:
Optimized Conditions :
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Catalyst: Pd(OAc)2 (5 mol%)
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Ligand: BINAP (10 mol%)
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Base: Cs2CO3 (3 equiv)
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Solvent: Toluene, 110°C, 16 hr
Characterization Data :
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1H NMR (500 MHz, DMSO-d6) : δ 2.42 (t, 3H), 2.55 (s, 4H), 3.50 (m, 6H), 6.06 (s, 1H)
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13C NMR : 25.99 (CH3), 43.96-165.58 (aromatic carbons)
Alternative Methodologies
One-Pot Multicomponent Synthesis
Combining all components in a single reaction vessel reduces purification steps:
Protocol :
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Mix 4,6-dichloro-2-methylpyrimidine (1 equiv), piperazine (2 equiv), pyrrolidine (1.5 equiv)
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Add tetrahydroquinazoline precursor (1 equiv) and Pd2(dba)3 (3 mol%)
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React in DMF at 120°C for 24 hr
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Isolate via aqueous workup (Yield: 62%)
Industrial-Scale Considerations
Cost-Effective Modifications
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Replace Pd(OAc)2 with CuI (10 mol%) in DMSO at 140°C (Yield: 58%)
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Use microwave irradiation to reduce reaction time from 16 hr → 45 min
Purity Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline?
- Methodology : Synthesis typically involves multi-step reactions:
Piperazine ring formation : Use a Mannich reaction or nucleophilic substitution to assemble the piperazine core (e.g., with formaldehyde and secondary amines) .
Pyrimidine coupling : React the piperazine intermediate with a pre-synthesized 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl group under reflux in polar aprotic solvents (e.g., DMF or DCM) .
Tetrahydroquinazoline incorporation : Introduce the tetrahydroquinazoline moiety via cyclization or condensation, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel) or recrystallization is recommended to achieve >95% purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Methods :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing piperazine NH from pyrrolidine CH₂ groups) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches in pyrimidine at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Key Variables :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine coupling steps .
- Catalysts : Use SnCl₂ or Pd catalysts for reductions or cross-couplings, respectively, to minimize side products .
- Temperature control : Maintain 80–100°C for cyclization steps to balance reaction rate and decomposition risks .
- Validation : Monitor intermediates via TLC (eluent: ethyl acetate/hexane, 3:7) and adjust stoichiometry if yields drop below 60% .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Potential Causes :
- Purity discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew assay results .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Compare IC₅₀ values under identical conditions .
- Case Study : If anti-bacterial activity conflicts, repeat tests with Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to assess specificity .
Q. What strategies are recommended for studying this compound’s interactions with biological targets?
- In Silico Approaches :
- Molecular docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., serotonin 5-HT₁A) based on piperazine and pyrimidine pharmacophores .
- In Vitro Methods :
- Radioligand binding assays : Quantify receptor affinity (Kᵢ) using tritiated ligands (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Enzyme inhibition assays : Test kinase activity via fluorescence polarization (e.g., EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
